![molecular formula C13H17FN4O3 B2872594 N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide CAS No. 2034275-07-3](/img/structure/B2872594.png)
N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide
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Description
N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide, also known as FPA-124, is a small molecule drug that has shown potential in the treatment of neurological disorders.
Scientific Research Applications
Inhibitor of ADAM-TS4
This compound has been identified as a novel N-hydroxyformamide inhibitor of ADAM-TS4 . ADAM-TS4 is a type of enzyme known as a disintegrin and metalloproteinase with thrombospondin motifs. It plays a crucial role in the breakdown of cartilage and is implicated in conditions such as osteoarthritis .
Treatment of Osteoarthritis
The compound has been synthesized for the treatment of osteoarthritis . Osteoarthritis is a degenerative joint disease, and this compound could potentially slow down or halt the progression of the disease by inhibiting the activity of ADAM-TS4 .
Inhibitor of Matrix Metalloproteinase-13 (MMP-13)
The compound was identified from screening compounds previously synthesized as inhibitors of matrix metalloproteinase-13 (MMP-13) . MMP-13 plays a significant role in the breakdown of extracellular matrix in normal physiological processes such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes such as arthritis and metastasis .
Biochemical Research
This compound can be used in biochemical research, particularly in studies investigating the function and regulation of enzymes such as ADAM-TS4 and MMP-13 .
properties
IUPAC Name |
N-[2-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4O3/c1-9(19)15-7-12(20)18-4-2-3-11(8-18)21-13-16-5-10(14)6-17-13/h5-6,11H,2-4,7-8H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLXTOPQDKGQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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